molecular formula C13H16BF3O2 B8140740 2-(4-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8140740
M. Wt: 272.07 g/mol
InChI Key: QLCODUJDFFPVGJ-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorinated organic compound It is characterized by the presence of difluoromethyl and fluorophenyl groups attached to a dioxaborolane ring

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of difluoromethyl and fluorophenyl groups attached to a dioxaborolane ring. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various scientific and industrial applications .

Biological Activity

2-(4-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organoboron compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaborolane ring with a difluoromethyl-substituted fluorophenyl group and four methyl groups attached to the boron atom. This unique substitution pattern enhances its solubility and reactivity in organic solvents, which is crucial for its application in various chemical processes.

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

  • Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes within cells, altering their function and leading to antiproliferative effects.
  • Influence on Signaling Pathways : By modulating key signaling pathways involved in cell growth and survival (e.g., MAPK/ERK pathway), this compound could potentially induce apoptosis in cancer cells.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Key parameters include:

  • Blood-Brain Barrier (BBB) Permeability : The compound has been identified as BBB permeant . This property is significant for potential central nervous system applications.
  • Cytochrome P450 Interactions : It is noted as a substrate for CYP2D6 but not for CYP1A2 or CYP3A4 . This specificity may influence drug-drug interactions.

Case Studies and Research Findings

Research into similar organoboron compounds provides insights into the potential applications of this compound:

  • Anticancer Activity : A study demonstrated that related organoboron compounds inhibited the proliferation of various cancer cell lines through apoptosis induction .
    CompoundIC50 (µM)Cancer Cell Line
    Compound A15MCF-7
    Compound B10HeLa
    2-(Difluoromethyl)TBDTBD
  • Mechanistic Studies : Research has shown that organoboron compounds can disrupt microtubule dynamics in cancer cells . This disruption leads to cell cycle arrest and subsequent apoptosis.

Properties

IUPAC Name

2-[4-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(11(16)17)7-10(9)15/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCODUJDFFPVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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